molecular formula C18H15NO2 B1624002 1-(4-Nitrophenyl)-6-phenylhexatriene CAS No. 20264-90-8

1-(4-Nitrophenyl)-6-phenylhexatriene

Cat. No.: B1624002
CAS No.: 20264-90-8
M. Wt: 277.3 g/mol
InChI Key: AYKBAOXEJOHWEE-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-6-phenylhexatriene is a polyene derivative featuring a hexatriene backbone substituted with a 4-nitrophenyl group at one terminus and a phenyl group at the other. The 4-nitrophenyl substituent introduces strong electron-withdrawing properties, which likely influence its photophysical behavior, including absorption/emission spectra, quantum yield, and interactions with lipid bilayers. Such compounds are critical tools in biophysical research, particularly for investigating membrane fluidity, polarity, and oxygen diffusion in cellular systems .

Properties

CAS No.

20264-90-8

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

1-nitro-4-(6-phenylhexa-1,3,5-trienyl)benzene

InChI

InChI=1S/C18H15NO2/c20-19(21)18-14-12-17(13-15-18)11-5-2-1-4-8-16-9-6-3-7-10-16/h1-15H

InChI Key

AYKBAOXEJOHWEE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 1-(4-nitrophenyl)-6-phenylhexatriene and its analogs:

Compound Substituents Key Properties Applications
This compound 4-nitrophenyl, phenyl Electron-withdrawing nitro group enhances polarity; likely reduced fluorescence quantum yield compared to DPH. Potential use in membrane studies (inferred from structural analogs).
Diphenylhexatriene (DPH) Phenyl, phenyl Hydrophobic; localizes deep in lipid bilayers; moderate fluorescence intensity. Measures membrane rigidity and lipid order in hydrophobic core regions .
TMA-DPH 4-trimethylamino, phenyl Positively charged trimethylamino group; anchors near membrane surface. Probes oxygen diffusion and fluidity at membrane-water interface .

Key Findings from Comparative Studies:

Membrane Localization: DPH penetrates deeply into the hydrophobic core of lipid bilayers due to its neutral, aromatic structure. TMA-DPH, with its charged trimethylamino group, resides closer to the membrane surface, making it sensitive to interfacial dynamics .

Oxygen Diffusion Sensitivity :

  • In cholesterol-enriched endothelial cells, TMA-DPH and DPH were used to correlate membrane rigidification with reduced oxygen diffusion. Increased cholesterol decreased oxygen permeability, particularly in membrane mid-regions .
  • The nitro group’s electron-withdrawing nature could enhance quenching sensitivity to oxygen, making this compound a candidate for studying oxidative stress in membranes.

Fluorescence Properties: DPH exhibits strong fluorescence in non-polar environments but is prone to photobleaching. TMA-DPH’s fluorescence is less intense but more stable in aqueous interfaces. The nitro group in this compound may reduce quantum yield compared to DPH but improve photostability due to decreased electron density in the conjugated system.

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